molecular formula C24H22N2O2S B12012348 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 573930-30-0

3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12012348
CAS No.: 573930-30-0
M. Wt: 402.5 g/mol
InChI Key: OGGCGDUMHMQQRE-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenylmethylsulfanyl group, and a dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the dihydroquinazolinone core and the introduction of the ethoxyphenyl and methylphenylmethylsulfanyl groups. Common reagents used in these reactions include ethoxybenzene, methylbenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or diethyl ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazoline compounds .

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one include:

  • 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA)
  • Triphenylamine derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.

Properties

CAS No.

573930-30-0

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H22N2O2S/c1-3-28-20-13-11-19(12-14-20)26-23(27)21-9-4-5-10-22(21)25-24(26)29-16-18-8-6-7-17(2)15-18/h4-15H,3,16H2,1-2H3

InChI Key

OGGCGDUMHMQQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C

Origin of Product

United States

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